molecular formula C6H8O B3047100 Ethynyl isopropyl ketone CAS No. 13531-82-3

Ethynyl isopropyl ketone

Cat. No.: B3047100
CAS No.: 13531-82-3
M. Wt: 96.13 g/mol
InChI Key: KLQCAVMGXXCQHN-UHFFFAOYSA-N
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Description

Ethynyl isopropyl ketone (C≡C-C(O)-CH(CH₃)₂) is an alkyl acetylenic ketone featuring an ethynyl (acetylene) group and an isopropyl substituent attached to a carbonyl group. It is synthesized via oxidation of propargylic alcohols using iodoxybenzoic acid (IBX) . This compound is notable in asymmetric synthesis, particularly in enantioselective reductions. For instance, when reduced with (S)-BINAL-H, this compound yields a moderate enantiomeric excess (57% ee), significantly lower than smaller alkyl acetylenic ketones (84–94% ee) . The steric bulk of the isopropyl group is hypothesized to hinder enantiofacial differentiation during reduction, making it a critical case study in steric effects on reaction outcomes .

Properties

IUPAC Name

4-methylpent-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,5H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQCAVMGXXCQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159309
Record name 1-Pentyn-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13531-82-3
Record name 4-Methyl-1-pentyn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynyl isopropyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96445
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentyn-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-PENTYN-3-ONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynyl isopropyl ketone can be synthesized through various methods. One common approach involves the reaction of isopropyl magnesium bromide with ethynyl ketone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of propargyl alcohol followed by oxidation. This method allows for large-scale production with relatively high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethynyl isopropyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or esters, depending on the reaction conditions.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Ethynyl isopropyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethynyl isopropyl ketone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Alkyl Acetylenic Ketones

Ethynyl isopropyl ketone belongs to a broader class of alkyl acetylenic ketones. Key comparisons include:

Compound Enantiomeric Excess (ee) with (S)-BINAL-H Steric Bulk of Alkyl Group Key Reference
Ethynyl methyl ketone 84–94% Low (methyl)
This compound 57% High (isopropyl)
β-Ionone (dienone) ~100% Moderate (cyclic)

Findings :

  • Larger alkyl groups (e.g., isopropyl) reduce enantioselectivity due to steric hindrance, limiting reagent access to the carbonyl group .
  • Smaller substituents (e.g., methyl) allow higher ee values, as seen in β-ionone, where cyclic constraints enhance selectivity .

Aromatic Isopropyl Ketones

Aromatic analogs, such as 1-(2,4,6-triisopropylphenyl)ethanone, exhibit distinct reactivity due to electronic and steric effects:

Compound Reducibility Key Observation Reference
1-(2,4,6-Trimethylphenyl)ethanone High Methyl groups permit easy reduction
1-(2,4,6-Triisopropylphenyl)ethanone Low Isopropyl groups hinder reduction

Findings :

  • Bulky isopropyl substituents on aromatic ketones significantly impede reducibility compared to methyl analogs, aligning with trends observed in this compound .
  • Electronic effects (e.g., aryl ring electron density) further modulate reactivity but are secondary to steric factors in these systems .

Aliphatic Isopropyl Ketones

Non-acetylenic aliphatic ketones, such as methyl isopropyl ketone (MIPK) and ethyl isopropyl ketone, differ in applications and properties:

Property This compound Methyl Isopropyl Ketone (MIPK) Ethyl Isopropyl Ketone
Molecular Formula C₆H₈O C₅H₁₀O C₆H₁₂O
Boiling Point Not reported 94–97°C 115–117°C
Applications Asymmetric synthesis Resin curing (e.g., Butanox P-50) Solvent, biofluid component
Safety Profile Requires ventilation, PPE Flammable, irritant Low toxicity, volatile

Findings :

  • Industrial Use: MIPK is widely used in polymer curing (e.g., Butanox P-50 peroxide) due to its stability and reactivity , whereas this compound is specialized for enantioselective synthesis .
  • Physical Properties : Ethyl isopropyl ketone’s higher boiling point reflects its larger molecular weight compared to MIPK .

Biological Activity

Ethynyl isopropyl ketone (EIPK), a compound characterized by its carbonyl group bonded to an ethynyl and an isopropyl group, has garnered attention for its diverse biological activities. This article explores the biological activity of EIPK, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the chemical formula C₈H₈O and is classified as an ethynyl ketone. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of EIPK is primarily attributed to its ability to interact with various molecular targets:

  • Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions, forming new bonds with nucleophiles.
  • Cycloaddition Reactions : The ethynyl group can participate in cycloaddition reactions, leading to the formation of complex molecular structures.
  • Enzyme Interaction : EIPK has been studied for its potential role in enzyme-catalyzed reactions, which may influence metabolic pathways.

Biological Activity

  • Antifungal Properties : EIPK exhibits significant antifungal activity. Studies have shown that it can suppress the growth of various fungal strains, making it a candidate for developing antifungal agents .
  • Cytotoxicity : Research indicates that EIPK may have cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy .
  • Antimicrobial Activity : In addition to antifungal properties, EIPK has demonstrated antimicrobial effects against a range of bacterial strains. This broad-spectrum activity positions it as a potential candidate for antibiotic development.

Study 1: Antifungal Activity

In a controlled study, EIPK was tested against several fungal pathogens. Results indicated a dose-dependent inhibition of fungal growth, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for C. albicans, showcasing its potent antifungal properties .

Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of EIPK on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations ranging from 25 to 100 µM, with IC50 values indicating a strong potential for further development as an anticancer agent .

Study 3: Antimicrobial Efficacy

EIPK was assessed for its antimicrobial activity against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antimicrobial potential.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Ethynyl AcetoneC₆H₈OModerate antifungal and antibacterial
Propargyl AlcoholC₃H₄OLimited biological activity
Ethyl Isopropyl KetoneC₇H₁₄OAntimicrobial but less potent than EIPK

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethynyl isopropyl ketone
Reactant of Route 2
Ethynyl isopropyl ketone

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